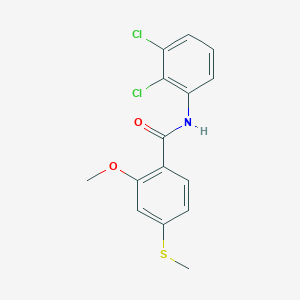![molecular formula C17H18ClN3OS B5884887 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine, also known as TAPI-1, is a small molecule inhibitor of the TACE (tumor necrosis factor-α-converting enzyme) enzyme. TACE is a membrane-bound metalloprotease that plays a crucial role in the processing and release of several proinflammatory cytokines, including TNF-α. TACE inhibitors have been investigated as potential therapeutic agents for several inflammatory diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease.
Wirkmechanismus
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine binds to the active site of TACE and inhibits its enzymatic activity. This prevents the processing and release of several proinflammatory cytokines, including TNF-α. Inhibition of TACE activity has been shown to reduce inflammation and tissue damage in several inflammatory diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to reduce the production of several proinflammatory cytokines, including TNF-α and IL-6. This leads to a reduction in inflammation and tissue damage in several inflammatory diseases. 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has also been shown to reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine is its specificity for TACE inhibition. This allows for targeted inhibition of TACE activity without affecting other metalloproteases. However, 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has a relatively short half-life, which limits its efficacy in vivo. Additionally, TACE inhibition may have unintended consequences, as TACE plays a crucial role in the shedding of several cell surface receptors, including TNF-α receptors.
Zukünftige Richtungen
Future research on 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine could focus on improving its pharmacokinetic properties to increase its efficacy in vivo. Additionally, further studies could investigate the potential of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine as a therapeutic agent for other inflammatory diseases, such as psoriasis and Crohn's disease. Finally, research could investigate the potential of TACE inhibition as a therapeutic strategy for cancer, as TACE has been shown to play a role in tumor growth and metastasis.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-pyridinethiol to form 4-chloro-N-(2-pyridinyl)benzenesulfonamide. This compound is then reacted with acetic anhydride to form 4-chloro-N-(2-pyridinyl)acetamide. The final step involves the reaction of 4-chloro-N-(2-pyridinyl)acetamide with piperazine and triethylamine to form 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been extensively studied for its potential therapeutic applications in several inflammatory diseases. In a study published in the Journal of Immunology, 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine was shown to inhibit the production of TNF-α and IL-6 in lipopolysaccharide-stimulated human monocytes. Another study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated the efficacy of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine in reducing joint inflammation and bone destruction in a mouse model of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-4-6-15(7-5-14)20-9-11-21(12-10-20)17(22)13-23-16-3-1-2-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAIMGIUFIBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

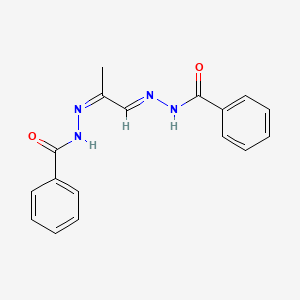
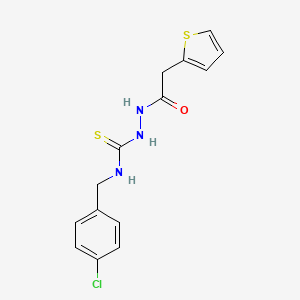
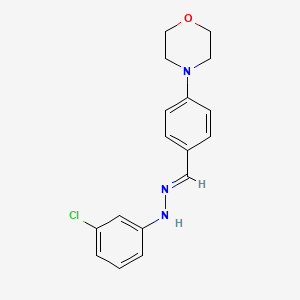
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)
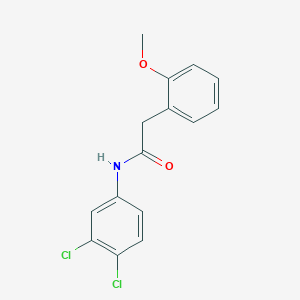
![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5884898.png)
